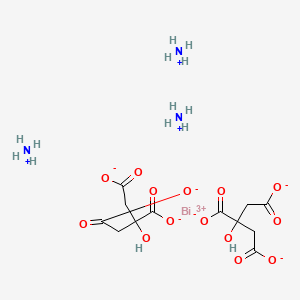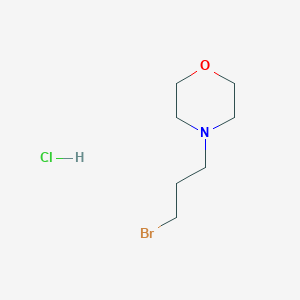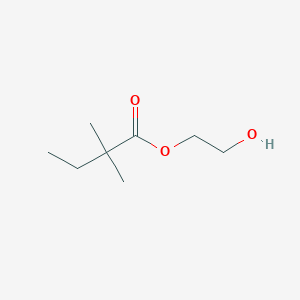
Ammonium bismuth citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bismuth citrate is a chemical compound with the molecular formula C₆H₁₁BiNO₇. It is a white, odorless powder that is soluble in water. This compound is used in various applications, including microbiological culture media, antiulcer drugs, and high-temperature superconducting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium bismuth citrate can be synthesized by treating bismuth citrate with an aqueous ammonium hydroxide solution. The reaction typically involves a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of ammonium hydroxide to bismuth citrate of 2.0–4.0 . The process results in the formation of this compound trihydrate, (NH₄)BiC₆H₄O₇·3H₂O .
Industrial Production Methods
In industrial settings, bismuth citrate is often produced by dissolving metallic bismuth in nitric acid, followed by precipitation with citric acid . The resulting bismuth citrate is then treated with ammonium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium bismuth citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to metallic bismuth.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reactions often occur in aqueous solutions with other metal salts.
Major Products
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Various bismuth-containing compounds.
Scientific Research Applications
Ammonium bismuth citrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium bismuth citrate involves its ability to inhibit certain gram-negative and gram-positive bacteria by reducing bismuth ions to metallic bismuth, which imparts a metallic sheen around bacterial colonies . In medical applications, it is believed to interfere with bacterial cell membrane function, protein synthesis, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Bismuth subcitrate: Used in antiulcer drugs and has similar antibacterial properties.
Bismuth subsalicylate:
Bismuth subcarbonate: Used in PCR amplification and has similar chemical properties.
Uniqueness
Ammonium bismuth citrate is unique due to its high solubility in water and its ability to form complex salts with free carboxyl groups, making it highly effective in various applications .
Properties
CAS No. |
31886-41-6 |
|---|---|
Molecular Formula |
C6H8BiNO7 |
Molecular Weight |
415.11 g/mol |
IUPAC Name |
bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
InChI Key |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Bi+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)







![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)

